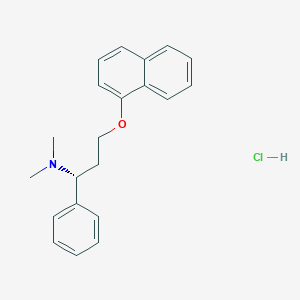

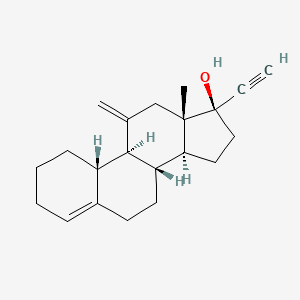

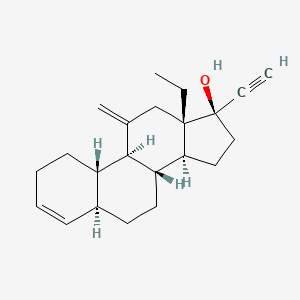

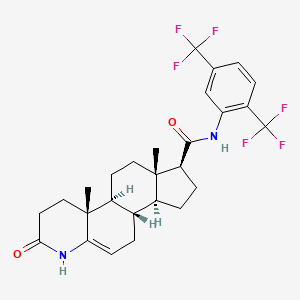

Delta-5(10)-8-alfa-Levonorgestrel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Delta-5(10)-8-alfa-Levonorgestrel is a synthetic progestin hormone used in hormonal contraceptives. It is a third-generation progestin and is considered to have a better safety profile than earlier generations of progestins. The purpose of

Aplicaciones Científicas De Investigación

Marine Biology and Aquaculture

Delta-5 elongases: play a crucial role in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs), which are vital for the health and growth of marine organisms. In a study involving marine diatoms, the knockout of a gene encoding delta-5 elongase led to a significant reduction in docosahexaenoic acid (DHA) synthesis . This has implications for aquaculture, where the manipulation of fatty acid pathways can optimize the nutritional value of cultured fish, making them healthier for human consumption.

Dermatology

In dermatological research, compounds like Delta-5® oil , which contains anti-inflammatory fatty acids, have shown promise in improving skin barrier function . This application is particularly relevant for conditions like eczema or psoriasis, where skin barrier integrity is compromised.

Nutrition and Dietetics

Delta-5 fatty acids, including those derived from Delta-5(10)-8-alfa-Levonorgestrel, have been studied for their potential health benefits. They are believed to have lipid-lowering and anti-inflammatory effects, which could be beneficial in the development of functional foods and dietary supplements aimed at improving cardiovascular health and reducing inflammation .

Biotechnology

The engineering of yeast strains with altered sterol composition, such as those lacking delta-5 desaturase activity, has shown improved thermotolerance . This has significant applications in industrial biotechnology, particularly in the production of biofuels and biochemicals under high-temperature conditions.

Pharmacology

Delta-5 desaturase inhibitors have been investigated for their potential to prevent atherosclerotic lesions . By modulating fatty acid composition and eicosanoid production, these inhibitors could offer a novel approach to preventing cardiovascular diseases.

Environmental Science

Research into environmental technologies, including those that may involve delta-5 fatty acid pathways, has shown that green technologies can help reduce greenhouse gas emissions and protect environmental quality . This is crucial for developing sustainable practices that mitigate the impact of climate change.

Propiedades

| { "Design of the Synthesis Pathway": "Delta-5(10)-8-alfa-Levonorgestrel can be synthesized by starting with estrone and using a series of chemical reactions to convert it to levonorgestrel, followed by a final step to introduce the Delta-5(10)-8-alfa substitution.", "Starting Materials": [ "Estrone", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Methyl iodide", "Bromine", "Cyclopentyl magnesium bromide", "Sodium hydride", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Estrone is reduced to 3-keto-5-alpha-androstane using sodium borohydride", "3-keto-5-alpha-androstane is acetylated using acetic anhydride to form 3-acetoxy-5-alpha-androstane-17-one", "3-acetoxy-5-alpha-androstane-17-one is treated with sodium hydroxide to form 3-hydroxy-5-alpha-androstane-17-one", "3-hydroxy-5-alpha-androstane-17-one is reacted with methyl iodide to form 3-methoxy-5-alpha-androstane-17-one", "3-methoxy-5-alpha-androstane-17-one is treated with bromine to form 3-bromo-5-alpha-androstane-17-one", "3-bromo-5-alpha-androstane-17-one is reacted with cyclopentyl magnesium bromide to form 3-cyclopentyl-5-alpha-androstane-17-one", "3-cyclopentyl-5-alpha-androstane-17-one is treated with sodium hydride and methyl iodide to form 3-cyclopentyl-5-alpha-androstane-17-beta-ol-3-one", "3-cyclopentyl-5-alpha-androstane-17-beta-ol-3-one is treated with sodium methoxide and methanol to form levonorgestrel", "Levonorgestrel is reacted with hydrochloric acid, sodium bicarbonate, and sodium chloride to introduce the Delta-5(10)-8-alfa substitution", "The final product, Delta-5(10)-8-alfa-Levonorgestrel, is extracted using ethyl acetate and water" ] } | |

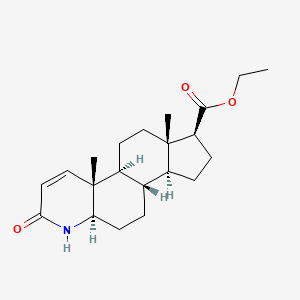

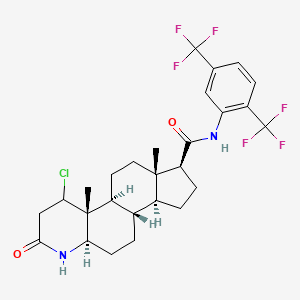

Número CAS |

5772-36-1 |

Fórmula molecular |

C21H28O2 |

Peso molecular |

312.46 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.